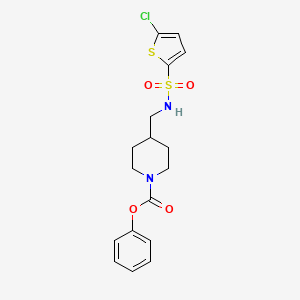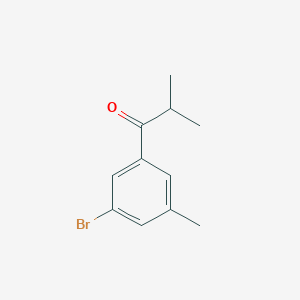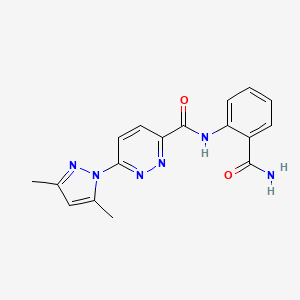
Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of 5-chlorothiophene-2-sulfonamide. This compound is then reacted with piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, would be necessary to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: : It could be explored for its therapeutic properties in treating various diseases.
Industry: : The compound's unique properties may find applications in material science and other industrial processes.
Mechanism of Action
The mechanism by which Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
5-Chlorothiophene-2-sulfonamide: : A related sulfonamide compound.
Piperidine-1-carboxylate: : A simpler piperidine derivative.
Other sulfonamide derivatives: : Compounds with similar sulfonamide functional groups.
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
Properties
IUPAC Name |
phenyl 4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTLIVQJCQEMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate](/img/structure/B2907049.png)

![N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine](/img/structure/B2907052.png)
![ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907053.png)
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)
![2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID](/img/structure/B2907056.png)
![3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2907058.png)
![5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2907059.png)

![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2907063.png)
![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)
![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)
![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)

